molecular formula C8H6F4O2 B1589149 4-Methoxy-2,3,5,6-tetrafluorobenzyl alcohol CAS No. 35175-79-2

4-Methoxy-2,3,5,6-tetrafluorobenzyl alcohol

Cat. No. B1589149
CAS RN: 35175-79-2
M. Wt: 210.13 g/mol
InChI Key: GJEGXOUIWJIPTB-UHFFFAOYSA-N
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Patent
US04551546

Procedure details

Pentafluorobenzyl alcohol (1.98 g) was added to a stirred solution of sodium methoxide (obtained by dissolving sodium (0.4 g) in methyl alcohol (10 ml) at the ambient temperature, and the mixture heated at the reflux temperature for 3.5 hours. After cooling the mixture, the solvent was removed by evaporation under reduced pressure and the residue partitioned between water and diethyl ether. After separating the ethereal layer and washing with water, it was dried over anhydrous magnesium sulphate and concentrated by evaporation of the solvent under reduced pressure to yield 4-methoxy-2,3,5,6-tetrafluorobenzyl alcohol (1.8 g), identical with the product of Example 5.
Quantity
1.98 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.4 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:7]([CH2:8][OH:9])=[C:6]([F:10])[C:5]([F:11])=[C:4](F)[C:3]=1[F:13].[CH3:14][O-:15].[Na+].[Na]>CO>[CH3:14][O:15][C:4]1[C:3]([F:13])=[C:2]([F:1])[C:7]([CH2:8][OH:9])=[C:6]([F:10])[C:5]=1[F:11] |f:1.2,^1:16|

Inputs

Step One
Name
Quantity
1.98 g
Type
reactant
Smiles
FC1=C(C(=C(C(=C1CO)F)F)F)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[O-].[Na+]
Step Two
Name
Quantity
0.4 g
Type
reactant
Smiles
[Na]
Name
Quantity
10 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
obtained
TEMPERATURE
Type
TEMPERATURE
Details
the mixture heated at the reflux temperature for 3.5 hours
Duration
3.5 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling the mixture
CUSTOM
Type
CUSTOM
Details
the solvent was removed by evaporation under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue partitioned between water and diethyl ether
CUSTOM
Type
CUSTOM
Details
After separating the ethereal layer
WASH
Type
WASH
Details
washing with water, it
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried over anhydrous magnesium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by evaporation of the solvent under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
COC1=C(C(=C(CO)C(=C1F)F)F)F
Measurements
Type Value Analysis
AMOUNT: MASS 1.8 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.